An In-depth Technical Guide to Tucatinib Hemiethanolate: Chemical Structure and Properties
An In-depth Technical Guide to Tucatinib Hemiethanolate: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Tucatinib hemiethanolate, a pivotal small molecule inhibitor in the treatment of HER2-positive cancers. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of its biological pathways and analytical workflows.
Chemical Identity and Structure
Tucatinib hemiethanolate is the active pharmaceutical ingredient in TUKYSA®, a targeted cancer therapy. It is a salt of Tucatinib, an organic compound, and ethanol, existing in a 2:1 molar ratio.
Chemical Name: N6-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine, ethanol solvate (2:1)[1]
Molecular Formula: C₂₆H₂₄N₈O₂ · ½ C₂H₅OH[1]
Molecular Weight: 503.57 g/mol [1]
CAS Number: 1429755-56-5
Chemical Structure:
Figure 1: Chemical Structure of Tucatinib Hemiethanolate
Physicochemical Properties
Tucatinib hemiethanolate is an off-white to yellow, non-hygroscopic crystalline powder.[1] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Off-white to yellow, non-hygroscopic crystalline powder | [1] |
| Solubility | Practically insoluble in water. In aqueous buffer solutions at pH > 4, solubility is low (<0.4 mg/mL). Below pH 4, it exhibits high solubility (>18.9 mg/mL). | [1] |
| pKa | 2.07, 4.18, 6.15 (weak base) | [1] |
| Log P (Partition Coefficient) | 5.3 | [1] |
| Polymorphism | Exists in multiple solid-state forms, including 4 crystalline anhydrous polymorphs and 25 crystalline pseudopolymorphs. The crystalline solvate form B of Tucatinib hemiethanolate was selected for development due to its favorable physicochemical properties. | [1] |
Mechanism of Action: HER2 Signaling Pathway Inhibition
Tucatinib is a potent and highly selective, reversible tyrosine kinase inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[4] Overexpression of HER2 is a key driver in some types of cancer, particularly certain breast cancers. Tucatinib functions by binding to the intracellular tyrosine kinase domain of HER2, thereby inhibiting its phosphorylation and downstream signaling.[4] This blockade disrupts the PI3K/Akt and MAPK signaling pathways, which are critical for cell proliferation, survival, and differentiation.[4][5] The inhibition of these pathways ultimately leads to a reduction in tumor cell growth and induction of apoptosis.[5]
Experimental Protocols
Detailed methodologies for the characterization and quantification of Tucatinib hemiethanolate are crucial for its development and clinical use.
X-ray Crystallography (General Protocol)
While the specific experimental details for Tucatinib hemiethanolate are not publicly available, a general protocol for single-crystal X-ray diffraction of a small molecule pharmaceutical is as follows:
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Crystal Growth: Single crystals of Tucatinib hemiethanolate are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system.
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Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
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Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated.
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Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
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Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.
For powder X-ray diffraction (PXRD), a powdered sample is packed into a sample holder and the diffraction pattern is recorded over a range of 2θ angles. This technique is used to identify the crystalline form and assess polymorphism.
Solubility Determination (Kinetic Solubility Assay)
The aqueous solubility of Tucatinib hemiethanolate at different pH values can be determined using a kinetic solubility assay.
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Preparation of Stock Solution: A stock solution of Tucatinib hemiethanolate is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).
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Preparation of Buffer Solutions: A series of aqueous buffer solutions with different pH values (e.g., pH 2, 4, 6, 7.4, 9) are prepared.
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Assay Procedure: An aliquot of the DMSO stock solution is added to each buffer solution in a microplate well. The final concentration of DMSO is kept low (e.g., <1%) to minimize its effect on solubility.
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Incubation and Measurement: The microplate is shaken for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C). The turbidity of each well is then measured using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is determined as the kinetic solubility. Alternatively, the supernatant can be analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
pKa Determination (Potentiometric Titration)
The acid dissociation constants (pKa) of Tucatinib, a weak base, can be determined by potentiometric titration.
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Sample Preparation: A known amount of Tucatinib hemiethanolate is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve.
Quantification in Biological Matrices (LC-MS/MS)
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of Tucatinib in biological matrices like plasma.
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Sample Preparation: Plasma samples containing Tucatinib are subjected to protein precipitation by adding a solvent like acetonitrile. An internal standard is added to correct for variations in sample processing and instrument response. The mixture is vortexed and centrifuged to pellet the precipitated proteins.
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Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Tucatinib and the internal standard are separated from other plasma components on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).
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Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected in the positive ion mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for Tucatinib and the internal standard to ensure selectivity and sensitivity.
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Quantification: A calibration curve is constructed by analyzing a series of plasma samples with known concentrations of Tucatinib. The concentration of Tucatinib in the unknown samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Conclusion
Tucatinib hemiethanolate is a well-characterized small molecule inhibitor of HER2 with defined physicochemical properties that are favorable for oral drug delivery. Its mechanism of action, involving the selective inhibition of the HER2 tyrosine kinase and subsequent blockade of critical downstream signaling pathways, provides a strong rationale for its use in HER2-positive malignancies. The detailed experimental protocols outlined in this guide for its analysis and characterization are essential for quality control, formulation development, and clinical monitoring, ensuring the safe and effective use of this important therapeutic agent.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
